4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (tetramethyl-1,3,2-dioxaborolane) backbone and a 2-methylprop-1-en-1-yl substituent. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Its structure combines steric protection from the tetramethyl groups with the unsaturated alkenyl moiety, which enhances its utility in forming carbon-carbon bonds. Commercial availability (97% purity) supports its practical application in organic synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylprop-1-enyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-8(2)7-11-12-9(3,4)10(5,6)13-11/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXHOCHDERDUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50569071 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126689-00-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50569071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethylethenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Procedure
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Reagents and Conditions :
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Substrate : 2-Methylallyl alcohol (1.0 equiv).
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Boron Source : Bis(pinacolato)diboron (1.1 equiv).
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Catalyst : Palladium(II) acetate (2–5 mol%).
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Solvent : Tetrahydrofuran (THF) or toluene.
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Atmosphere : Inert (argon or nitrogen).
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Temperature : 60–80°C.
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Reaction Time : 12–24 hours.
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Mechanism :
The palladium catalyst activates the allylic alcohol, enabling oxidative addition of the boron reagent. Subsequent transmetallation and reductive elimination yield the boronic ester. -
Workup :
The crude product is purified via vacuum distillation or column chromatography to achieve >95% purity.
Table 1: Reaction Conditions for Palladium-Catalyzed Borylation
| Parameter | Value |
|---|---|
| Catalyst Loading | 2–5 mol% Pd(OAc)₂ |
| Solvent | THF |
| Temperature | 70°C |
| Yield | 85–92% |
Stepwise Synthesis via Boronic Acid Intermediate
A three-step synthesis from dichloromethane derivatives, adapted from Organic Syntheses, provides an alternative route. This method is advantageous for large-scale production due to its modularity.
Step A: Synthesis of (2-Methylprop-1-en-1-yl)boronic Acid
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Reagents :
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Dichloromethane, Grignard reagent (e.g., isopropylmagnesium bromide).
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Conditions :
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Anhydrous dichloromethane, −78°C, argon atmosphere.
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Procedure :
The Grignard reagent reacts with dichloromethane to generate a boronic acid intermediate, isolated via aqueous workup.
Step B: Pinacol Ester Formation
Step C: Distillation Purification
Table 2: Stepwise Synthesis Parameters
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| A | Grignard reagent | −78°C, Argon | 75% |
| B | Pinacol, MgSO₄ | RT, 16 h | 95% |
| C | Vacuum distillation | 71°C, 0.2 mmHg | 90% |
Industrial-Scale Continuous Flow Synthesis
Industrial production optimizes the palladium-catalyzed method for scalability and efficiency.
Key Features
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 50–100 kg/day |
| Purity | ≥98% |
| Solvent Recovery | 95% |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Catalyst | Yield | Scalability | Cost |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂ | 85–92% | High | $$$ |
| Stepwise Synthesis | None | 70–75% | Moderate | $$ |
| Industrial Flow | Pd/C | 90–95% | Very High | $$$$ |
The palladium-catalyzed method balances yield and practicality, while industrial flow systems prioritize throughput. The stepwise approach, though lower-yielding, avoids precious-metal catalysts .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborolane ring can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reactions are typically carried out in aqueous or alcoholic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boranes and other boron-containing compounds.
Substitution: New carbon-boron bonded compounds, depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:
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Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This application is crucial for synthesizing complex organic molecules and pharmaceuticals .
Reaction Type Example Reaction Yield (%) Suzuki Coupling Aryl halide + organoboron compound 87%
Polymer Chemistry
The compound is also used in polymer chemistry as a building block for synthesizing functionalized polymers. Its ability to introduce boron into polymer structures can enhance properties such as thermal stability and reactivity.
- Case Study : In the synthesis of boron-containing polymers, the incorporation of this compound has shown to improve the mechanical properties and thermal stability of the resulting materials .
Medicinal Chemistry
In medicinal chemistry, boron-containing compounds are often explored for their potential therapeutic applications. The unique reactivity of this compound makes it suitable for:
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of stable carbon-boron bonds. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating nucleophilic attack by various reagents. This reactivity is exploited in various chemical transformations, making the compound a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 1,3,2-dioxaborolane derivatives depend heavily on their substituents. Below is a comparative analysis of structurally related compounds:
Alkenyl-Substituted Derivatives
- Target Compound : The 2-methylprop-1-en-1-yl group provides moderate steric bulk and electron density, balancing reactivity and stability. Its alkenyl moiety allows for regioselective cross-coupling while resisting premature hydrolysis .
- These derivatives are ideal for synthesizing styrene-containing polymers .
- (E)-4,4,5,5-Tetramethyl-2-(2-(p-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane: The para-methyl group on the aromatic ring improves solubility in nonpolar solvents and slightly increases steric hindrance, slowing hydrolysis compared to the target compound .
Aryl and Heteroaryl Derivatives
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : The bromophenyl group introduces a halogen handle for further functionalization (e.g., Grignard reactions). However, the electron-withdrawing bromine atom reduces boron’s Lewis acidity, requiring harsher cross-coupling conditions .
- 4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane : The benzo[b]thiophene moiety extends π-conjugation, making this compound valuable in optoelectronic materials. The sulfur atom also moderates electronic effects, enhancing reactivity in heterocyclic syntheses .
Alkynyl and Fluorinated Derivatives
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (11) : The ethynyl group’s linear geometry minimizes steric hindrance, enabling rapid cross-coupling. However, its electron-deficient nature may necessitate careful catalyst selection .
- (E/Z)-4,4,5,5-Tetramethyl-2-(nonafluoroalkyl)-1,3,2-dioxaborolane (2a): Fluorinated chains drastically increase electron-withdrawing effects, accelerating transmetalation in cross-coupling but reducing shelf life due to heightened sensitivity to moisture .
Sterically Complex Derivatives
- 4,4,5,5-Tetramethyl-2-((1S,2S)-1-(2-methylprop-1-en-1-yl)-2-(4-(trifluoromethyl)phenyl)cyclopropyl)-1,3,2-dioxaborolane (53) : The cyclopropyl and trifluoromethyl groups create significant steric and electronic modulation. This compound exhibits high diastereoselectivity (dr >20:1) and is used in asymmetric catalysis .
- 4,4,5,5-Tetramethyl-2-(4-{2-[4-(dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane : The bifunctional structure enables tandem cross-coupling reactions, though steric crowding may limit reaction efficiency .
Comparative Data Table
Key Findings and Trends
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in ) reduce boron’s electrophilicity, requiring optimized reaction conditions. Conversely, electron-donating alkenyl or alkyl groups enhance reactivity .
- Steric Hindrance : Bulky substituents (e.g., spiro fluorene-xanthene in ) improve stability but may necessitate high-energy catalysts or elevated temperatures for cross-coupling .
- Hybrid Systems : Compounds combining alkenyl and aryl groups (e.g., ) enable multifunctional reactivity, expanding their utility in complex molecule synthesis .
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 126689-00-7) is a boron-containing compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis methods, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C10H19BO2. It has a molecular weight of 182.07 g/mol and features a dioxaborolane ring which is significant for its reactivity in borylation reactions. The compound is characterized by its stability under standard conditions and has a purity of approximately 95% in commercially available forms .
Anticancer Properties
Recent studies have indicated that boron-containing compounds exhibit potential anticancer properties. For instance, the ability of this compound to act as a borylation reagent allows it to participate in the synthesis of boron-containing drugs that can inhibit cancer cell proliferation. Research has shown that derivatives of this compound can effectively target specific cancer pathways by forming stable complexes with biomolecules .
The mechanism through which this compound exhibits biological activity primarily involves its role as a boron source in various chemical reactions. Boron compounds have been shown to interact with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells .
Applications in Organic Synthesis
The compound is primarily used as a reagent in borylation reactions to synthesize arylboronates and other organoboron compounds. These products are valuable intermediates in pharmaceuticals and agrochemicals due to their ability to participate in cross-coupling reactions with various electrophiles .
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
- Borylation Reactions : A study demonstrated the successful use of this compound in the borylation of aromatic compounds leading to high yields of arylboronates that are critical for further functionalization .
- Anticancer Activity : In vitro studies showed that derivatives synthesized from this compound inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification of pinacol boronic esters. For example, analogous dioxaborolanes are prepared using General Procedure 11 (e.g., alkylation of boronic esters followed by purification via column chromatography or recrystallization). Work-Up Procedure 1 (extraction with non-polar solvents like hexanes and drying over MgSO₄) is commonly employed. TLC (1:9 EtOAc:Hexanes, Rf ~0.35) and ¹H/¹³C/¹¹B NMR are critical for confirming intermediate structures .
Table 1: Typical Characterization Data
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR | δ 1.2–1.4 (pinacol methyl groups), δ 5.0–6.0 (alkenyl protons) |
| ¹¹B NMR | δ 28–32 ppm (characteristic for dioxaborolanes) |
| TLC | Rf ~0.35 (1:9 EtOAc:Hexanes) |
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Due to its boronic ester functionality, the compound is moisture-sensitive and may hydrolyze to release boric acid. Key precautions include:
- Storage at –20°C under inert gas (Ar/N₂) to prevent degradation .
- Use of gloveboxes for air-sensitive reactions and PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal/ocular exposure .
- Waste disposal via certified hazardous waste contractors to mitigate environmental risks .
Advanced Research Questions
Q. How can theoretical frameworks guide the optimization of reaction conditions for this compound in cross-coupling catalysis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in Suzuki-Miyaura couplings. For example, electron-deficient aryl halides may require Pd(OAc)₂/SPhos catalysts to enhance oxidative addition efficiency. Kinetic studies (e.g., variable-temperature NMR) can validate computational predictions, while Hammett plots correlate substituent effects with reaction rates .
Q. How should researchers address contradictory data regarding this compound’s stability under catalytic vs. stoichiometric conditions?
- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic studies should:
- Compare stability in anhydrous THF (inert) vs. DMF/H₂O (protic) systems.
- Use ICP-MS to quantify residual Pd in reactions, as even ppm-levels can accelerate decomposition .
- Monitor byproducts via GC-MS or MALDI-TOF to identify degradation pathways (e.g., protodeboronation or oxidation) .
Q. What advanced spectroscopic techniques resolve ambiguities in characterizing byproducts formed during its use in multi-step syntheses?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) are indispensable. For example, HMBC can confirm connectivity between the alkenyl group and the dioxaborolane ring. Variable-temperature ¹¹B NMR can distinguish between monomeric and dimeric boronic species, which impact reactivity .
Theoretical and Methodological Considerations
- Integration of Theory : Mechanistic studies should align with organometallic catalysis principles, such as the "oxidative addition–transmetallation–reductive elimination" framework. This guides hypothesis-driven experimentation, such as probing ligand effects on Pd catalyst turnover .
- Data Validation : Cross-validate NMR assignments with computational predictions (e.g., Gaussian calculations for ¹³C chemical shifts) to minimize misassignment risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
